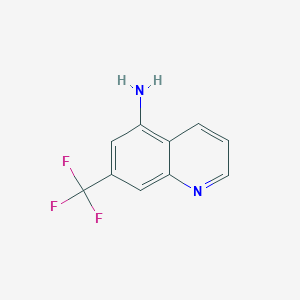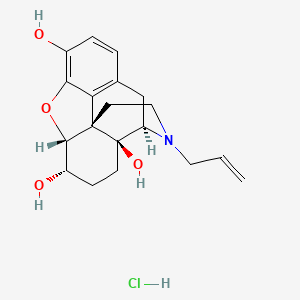
Lofentanil-d3 Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lofentanil-d3 Oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenylethyl group, and a trideuteriopropanoyl anilino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lofentanil-d3 Oxalate typically involves multiple steps, including:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylethyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the Trideuteriopropanoyl Anilino Group: This step can be carried out using amide bond formation reactions.
Final Esterification: The carboxylate group is esterified to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Lofentanil-d3 Oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or tool for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of Lofentanil-d3 Oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with phenylethyl and anilino groups. Examples include:
- Methyl (3R,4S)-3-methyl-1-(2-phenylethyl)-4-anilinopiperidine-4-carboxylate
- Methyl (3R,4S)-3-methyl-1-(2-phenylethyl)-4-[N-propanoyl]anilinopiperidine-4-carboxylate
Uniqueness
The uniqueness of Lofentanil-d3 Oxalate lies in the presence of the trideuteriopropanoyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1346599-64-1 |
|---|---|
Molecular Formula |
C27H34N2O7 |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
methyl (3R,4S)-3-methyl-1-(2-phenylethyl)-4-[N-(3,3,3-trideuteriopropanoyl)anilino]piperidine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C25H32N2O3.C2H2O4/c1-4-23(28)27(22-13-9-6-10-14-22)25(24(29)30-3)16-18-26(19-20(25)2)17-15-21-11-7-5-8-12-21;3-1(4)2(5)6/h5-14,20H,4,15-19H2,1-3H3;(H,3,4)(H,5,6)/t20-,25+;/m1./s1/i1D3; |
InChI Key |
CBKLICUQYUTWQL-NTDADASQSA-N |
SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)CCC3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)N(C1=CC=CC=C1)[C@]2(CCN(C[C@H]2C)CCC3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)CCC3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B1512204.png)



![8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride](/img/structure/B1512218.png)





![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)



